molecular formula C27H42N2O4 B14121289 dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate

dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate

Cat. No.: B14121289
M. Wt: 458.6 g/mol
InChI Key: XQYOTLNAUVFWHH-KZCZEQIWSA-N
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Description

Dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with an ethyl group and a phenylmethoxycarbonyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of glycine ethyl ester as a starting material, which undergoes amino addition, protective group formation, and ring closure to form the pyrrolidine ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of high-throughput screening and optimization techniques ensures that the industrial production methods are both scalable and sustainable.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.

Scientific Research Applications

Dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.

Properties

Molecular Formula

C27H42N2O4

Molecular Weight

458.6 g/mol

IUPAC Name

dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate

InChI

InChI=1S/C15H19NO4.C12H23N/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12-13H,2,8-10H2,1H3,(H,17,18);11-13H,1-10H2/t12-,13+;/m1./s1

InChI Key

XQYOTLNAUVFWHH-KZCZEQIWSA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CCC1CN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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